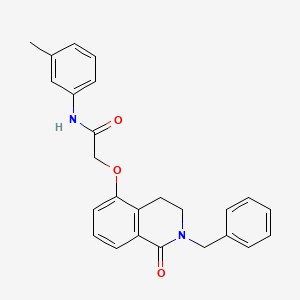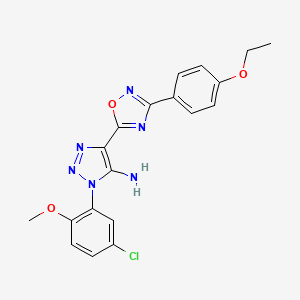
1-(5-chloro-2-methoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives is a topic of interest due to their biological significance. In the first study, a series of new 1,3,4-oxadiazole derivatives containing a 5-chloro-2-methoxy benzohydrazide moiety were synthesized. The process involved the reaction of 5-chloro-2-methoxybenzoate with various aromatic carboxylic acids. The compounds were then characterized using techniques such as FT-IR, 1H NMR, mass spectra, and elemental analysis .
Molecular Structure Analysis
The molecular structure of the synthesized 1,3,4-oxadiazole derivatives was confirmed through several analytical techniques. The use of FT-IR helped in identifying the functional groups present in the compounds. 1H NMR and mass spectrometry provided insights into the molecular structure and the mass of the compounds, respectively. Elemental analysis further confirmed the composition of the newly synthesized molecules .
Chemical Reactions Analysis
The second study focused on the synthesis and reactions of new 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives. The parent oxadiazole was synthesized from 4-chlorophenylacetic acid and semicarbazide, followed by the addition of potassium hydroxide. Subsequent reactions with various acid chlorides and isocyanates led to the formation of acylated and urea derivatives. Additionally, cyclization and coupling reactions were performed to yield thiazolidinone and other oxadiazole derivatives. These reactions demonstrate the versatility of 1,3,4-oxadiazoles in chemical synthesis .
Physical and Chemical Properties Analysis
The antimicrobial studies conducted on the 1,3,4-oxadiazole derivatives synthesized in the first study revealed that certain compounds exhibited significant activity against tested bacterial and fungal strains. This indicates that the physical and chemical properties of these compounds confer them with potential biological activity, which could be further explored for pharmaceutical applications .
科学的研究の応用
Antimicrobial Activities
Synthesis and Antimicrobial Activities : This compound, as part of the 1,2,4-triazole derivatives, has been studied for its antimicrobial properties. Researchers synthesized various derivatives and screened them for activity against microorganisms, finding good to moderate activities (Bektaş et al., 2007).
Antibacterial and Antifungal Applications : Another study focused on the synthesis of heterocycles incorporating the 1,2,4-triazole and found that most of the compounds demonstrated good antibacterial activity. This highlights the potential of this compound in developing antibacterial drugs (Hu et al., 2005).
Synthesis and Characterization
Synthetic Pathways and Characterization : The compound's synthesis involves multiple steps, including reactions with primary amines and formation of Schiff base derivatives. The studies provide detailed synthetic routes and characterization of the compound and its derivatives (Obushak et al., 2008).
Physical Properties and Structure : Research has also been conducted on the physical properties and molecular structure of this compound. Studies involved examining its fluorescence properties and exploring its potential in various applications due to its structural features (Li et al., 2017).
Potential in Drug Development
Anticancer Evaluation : There's research indicating the potential of 1,2,4-triazole derivatives in anticancer drug development. This includes testing against various human cancer cell lines, demonstrating the compound's relevance in exploring new anticancer therapies (Yakantham et al., 2019).
Nematocidal Activity : The compound and its derivatives have been evaluated for their nematocidal activities. Certain derivatives showed promising results against specific nematodes, indicating potential applications in agriculture or parasitic control (Liu et al., 2022).
特性
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O3/c1-3-28-13-7-4-11(5-8-13)18-22-19(29-24-18)16-17(21)26(25-23-16)14-10-12(20)6-9-15(14)27-2/h4-10H,3,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISFTOIFSCCMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2511384.png)
![8-(4-methoxyphenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2511387.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B2511388.png)
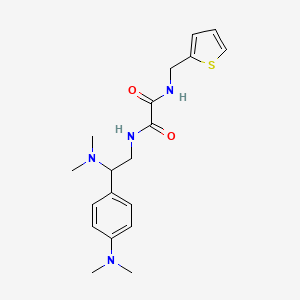

![1-{[(4-Nitrobenzoyl)oxy]imino}cyclododecane](/img/structure/B2511392.png)
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2511393.png)
![2-[4-(3-Methylpiperidin-1-yl)-1-oxophthalazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide](/img/structure/B2511394.png)

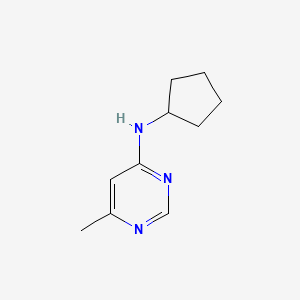
![3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2511398.png)
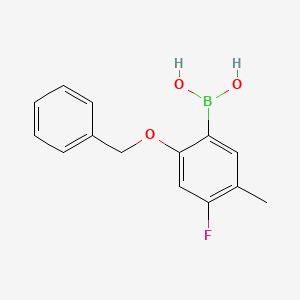
![3-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2511400.png)
